1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline core, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Attachment of the thiadiazole moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone: can be compared with other quinoline derivatives, chlorophenyl compounds, and thiadiazole-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys would be essential.
Properties
Molecular Formula |
C23H24ClN3OS2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H24ClN3OS2/c1-15-25-26-21(30-15)29-13-20(28)27-19-8-6-5-7-18(19)23(4,14-22(27,2)3)16-9-11-17(24)12-10-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
WXDBDIBSDPSGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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